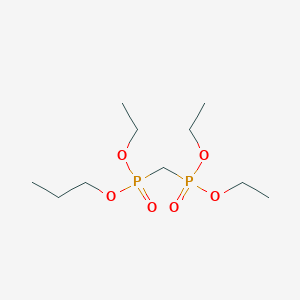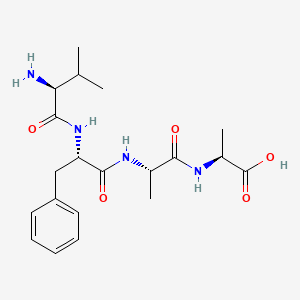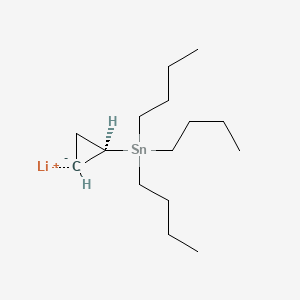
lithium;tributyl(cyclopropyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;tributyl(cyclopropyl)stannane is an organotin compound that features a lithium cation and a tributyl(cyclopropyl)stannane anion. Organotin compounds are characterized by the presence of tin-carbon bonds and have been widely studied for their applications in organic synthesis and industrial processes .
準備方法
The synthesis of lithium;tributyl(cyclopropyl)stannane typically involves the reaction of tributyl(cyclopropyl)stannane with a lithium reagent. One common method is the reduction of the corresponding organotin chloride with lithium aluminum hydride . This reaction is carried out under anhydrous conditions to prevent hydrolysis of the organotin compound. Industrial production methods often involve the distillation of organotin oxides with reducing agents such as poly(methylhydrosiloxane) under reduced pressure .
化学反応の分析
Lithium;tributyl(cyclopropyl)stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in organic synthesis, particularly in radical reactions.
Substitution: The compound can participate in nucleophilic substitution reactions where the tin-carbon bond is cleaved.
Hydrostannation: It can add across double or triple bonds in alkenes and alkynes, respectively.
Common reagents used in these reactions include lithium aluminum hydride, sodium borohydride, and various silanes . Major products formed from these reactions include reduced organic compounds and substituted organotin derivatives .
科学的研究の応用
Lithium;tributyl(cyclopropyl)stannane has several applications in scientific research:
作用機序
The mechanism of action of lithium;tributyl(cyclopropyl)stannane involves the generation of stannyl radicals, which can participate in chain reactions to facilitate the reduction or substitution of organic molecules . The lithium cation plays a role in stabilizing the intermediate species formed during these reactions .
類似化合物との比較
Similar compounds to lithium;tributyl(cyclopropyl)stannane include other organotin hydrides such as tributyltin hydride and triphenyltin hydride . These compounds share similar reactivity patterns but differ in their toxicity and stability. For example, tributyltin hydride is less toxic and more stable compared to triphenyltin hydride . The unique feature of this compound is the presence of the cyclopropyl group, which can impart different reactivity and selectivity in chemical reactions .
特性
CAS番号 |
832132-84-0 |
|---|---|
分子式 |
C15H31LiSn |
分子量 |
337.1 g/mol |
IUPAC名 |
lithium;tributyl(cyclopropyl)stannane |
InChI |
InChI=1S/3C4H9.C3H4.Li.Sn/c3*1-3-4-2;1-2-3-1;;/h3*1,3-4H2,2H3;1-2H,3H2;;/q;;;-1;+1; |
InChIキー |
KYNUAQYXSLZRSK-UHFFFAOYSA-N |
異性体SMILES |
[Li+].CCCC[Sn](CCCC)(CCCC)[C@@H]1C[CH-]1 |
正規SMILES |
[Li+].CCCC[Sn](CCCC)(CCCC)C1C[CH-]1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline)](/img/structure/B15159656.png)
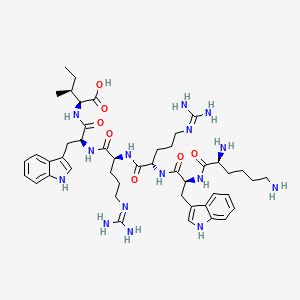
![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)
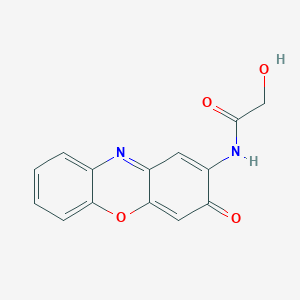
![2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene](/img/structure/B15159688.png)
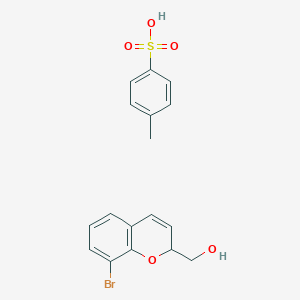
![Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate](/img/structure/B15159707.png)
acetyl}glycine](/img/structure/B15159713.png)
![[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol](/img/structure/B15159716.png)
![1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]-](/img/structure/B15159727.png)
![2,2'-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol)](/img/structure/B15159734.png)
methanone](/img/structure/B15159740.png)
